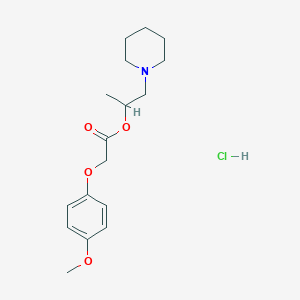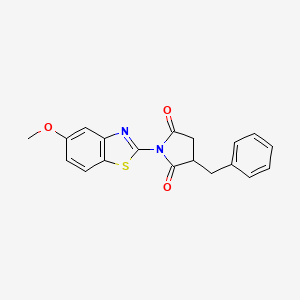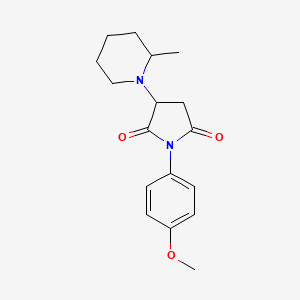![molecular formula C19H19N3O3 B4018612 1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline](/img/structure/B4018612.png)
1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline
Vue d'ensemble
Description
1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a dihydroisoquinoline structure
Méthodes De Préparation
The synthesis of 1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the formation of the morpholine ring through nucleophilic substitution reactions. The final step involves the construction of the dihydroisoquinoline core, which can be achieved through cyclization reactions under specific conditions such as the use of strong acids or bases as catalysts .
Analyse Des Réactions Chimiques
1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures under appropriate conditions.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-(4-Fluoro-2-nitrophenyl)morpholine: This compound also features a morpholine ring and a nitrophenyl group but differs in the substitution pattern on the phenyl ring.
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound contains a morpholine ring and a thiadiazole moiety, highlighting the versatility of the morpholine scaffold in different chemical environments.
1-[2-(Morpholin-4-yl)-5-nitrophenyl]-3,4-dihydroisoquinoline stands out due to its unique combination of structural features, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-[2-(3,4-dihydroisoquinolin-1-yl)-4-nitrophenyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-22(24)15-5-6-18(21-9-11-25-12-10-21)17(13-15)19-16-4-2-1-3-14(16)7-8-20-19/h1-6,13H,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUZNJHOYTZJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl methanesulfonate](/img/structure/B4018545.png)
![3-butylsulfanyl-1-[4-(3-butylsulfanyl-2,5-dioxopyrrolidin-1-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4018553.png)
![6-Hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidenepyrimidin-5-yl)-(4-nitrophenyl)methyl]-1-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B4018567.png)
![3-bromo-4-methoxy-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B4018573.png)

![N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4018587.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxypropanamide](/img/structure/B4018592.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide](/img/structure/B4018601.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4018604.png)
![N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B4018607.png)


![4-[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4018621.png)
